1-Undecen-4-one
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Overview
Description
1-Undecen-4-one is an organic compound with the molecular formula C11H20O It is a ketone with an undecene backbone, characterized by the presence of a carbonyl group (C=O) at the fourth position of the undecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecen-4-one can be synthesized through several methods. One common approach involves the Grignard reaction, where allylmagnesium chloride reacts with octanal to form 1-undecen-4-ol. This intermediate is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts such as ruthenium or palladium. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Undecen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the undecene chain allows for substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Scientific Research Applications
1-Undecen-4-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavor compounds due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1-undecen-4-one involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
1-Undecene: An unsaturated hydrocarbon with a similar structure but lacking the carbonyl group.
4-Undecanone: A saturated ketone with a similar carbonyl position but without the double bond.
Uniqueness: 1-Undecen-4-one’s combination of a double bond and a carbonyl group provides unique reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
71897-96-6 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-1-en-4-one |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
BRMAHPDWMXPEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC=C |
Origin of Product |
United States |
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